

# discovery and history of "Sodium Channel inhibitor 2"

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                            |           |
|----------------------|----------------------------|-----------|
| Compound Name:       | Sodium Channel inhibitor 2 |           |
| Cat. No.:            | B3029413                   | Get Quote |

An In-Depth Technical Guide to Suzetrigine (VX-548): A First-in-Class Selective NaV1.8 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and development of suzetrigine (VX-548), a novel, first-in-class selective inhibitor of the voltage-gated sodium channel NaV1.8. Suzetrigine represents a significant advancement in pain management, offering a non-opioid therapeutic option with a distinct mechanism of action.

# **Discovery and History**

The development of suzetrigine is the culmination of over two decades of research and development efforts by Vertex Pharmaceuticals, aimed at creating a new class of pain medication.[1] This journey began with the company's acquisition of Aurora Biosciences in 2001, which provided the foundational expertise in ion channel pharmacology.[1]

The primary target of this extensive research has been the NaV1.8 channel, a genetically validated target for pain treatment due to its specific expression in peripheral pain-sensing neurons.[2] Vertex's persistent efforts in this area saw the progression of several earlier candidates into clinical trials, including VX-150, VX-128, and VX-961.[1] Although these earlier compounds did not proceed to market, the insights gained from their development were instrumental in the design and optimization of suzetrigine.[1]



Suzetrigine (formerly VX-548) emerged as a highly potent and selective inhibitor of NaV1.8.[1] Its development program has included multiple Phase 2 and Phase 3 clinical trials for the treatment of moderate-to-severe acute pain and neuropathic pain.[3] Following positive results from these trials, Vertex submitted a New Drug Application (NDA) to the U.S. Food and Drug Administration (FDA).[4] Suzetrigine has been granted Fast Track and Breakthrough Therapy designations by the FDA for the treatment of moderate-to-severe acute pain.[3]

Development Timeline Overview:



Click to download full resolution via product page

Figure 1: High-level overview of the discovery and development timeline of Suzetrigine (VX-548).

## **Mechanism of Action**

Suzetrigine is a selective inhibitor of the voltage-gated sodium channel NaV1.8.[2] This channel is predominantly expressed in the peripheral nervous system (PNS), specifically in the dorsal root ganglion (DRG) sensory neurons that are responsible for transmitting pain signals.[2][5][6] Unlike opioids that act on the central nervous system (CNS), suzetrigine's peripheral action minimizes the risk of CNS-related side effects and addiction.[7]

The mechanism of inhibition is novel and allosteric. Suzetrigine binds to the second voltage-sensing domain (VSD2) of the NaV1.8 protein, which stabilizes the channel in its closed state. [2][7] This tonic inhibition prevents the influx of sodium ions that is necessary for the generation and propagation of action potentials in response to noxious stimuli.[8][9] By blocking these pain signals at their source in the periphery, suzetrigine effectively reduces the perception of pain.[8]

Signaling Pathway of Pain and Inhibition by Suzetrigine:





Click to download full resolution via product page

Figure 2: Simplified signaling pathway of pain transmission and the point of inhibition by Suzetrigine.



# **Quantitative Data**

Suzetrigine has demonstrated high potency and selectivity for the NaV1.8 channel in preclinical studies.

| Parameter       | Value                                                     | Reference |
|-----------------|-----------------------------------------------------------|-----------|
| Target          | Voltage-gated sodium channel<br>1.8 (NaV1.8)              | [2]       |
| IC50 for NaV1.8 | 0.7 nM                                                    | [1]       |
| Selectivity     | ≥31,000-fold selective for NaV1.8 over other NaV subtypes | [1][2]    |

# **Experimental Protocols**

The characterization of suzetrigine involved a range of in vitro and in vivo experimental protocols to determine its potency, selectivity, and efficacy.

# In Vitro Electrophysiology

Objective: To determine the inhibitory activity of suzetrigine on human NaV channels.

#### Methodology:

- Cell Lines: Human embryonic kidney (HEK293) cells or other suitable cell lines recombinantly expressing human NaV channel subtypes (e.g., NaV1.8, NaV1.7, NaV1.5).
- Technique: Whole-cell patch-clamp electrophysiology.
- Protocol:
  - Cells are cultured to an appropriate density for recording.
  - A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane.



- The membrane patch is ruptured to allow electrical access to the cell's interior (whole-cell configuration).
- Voltage protocols are applied to elicit sodium currents. For example, cells are held at a
  holding potential of -120 mV, and then depolarized to a test potential (e.g., -10 mV) to
  activate the sodium channels.
- Suzetrigine at various concentrations is perfused over the cells, and the resulting inhibition of the sodium current is measured.
- IC50 values are calculated by fitting the concentration-response data to a logistical equation.

## **Radioligand Binding Assays**

Objective: To assess the binding affinity and selectivity of suzetrigine to its target.

#### Methodology:

- Preparation: Cell membranes expressing the target NaV channel are prepared.
- Radioligand: A radiolabeled ligand that binds to the sodium channel is used.
- Protocol:
  - Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled suzetrigine.
  - The mixture is incubated to allow binding to reach equilibrium.
  - The bound and free radioligand are separated by rapid filtration through a filter plate.
  - The radioactivity retained on the filter, representing the bound ligand, is quantified using a scintillation counter.
  - The concentration of suzetrigine that inhibits 50% of the specific binding of the radioligand (IC50) is determined.



 The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Experimental Workflow for In Vitro Characterization:



Click to download full resolution via product page

Figure 3: Workflow for the in vitro characterization of Suzetrigine.



## **Preclinical In Vivo Models**

Objective: To evaluate the analgesic efficacy of suzetrigine in animal models of pain.

#### Methodology:

- Species: Rodents (rats, mice), including humanized models expressing human NaV1.8.[10]
- Pain Models:
  - Acute Pain: Models such as the hot plate test, tail-flick test, and formalin test.
  - Inflammatory Pain: Models involving the injection of inflammatory agents like carrageenan or Complete Freund's Adjuvant (CFA) into the paw.
  - Neuropathic Pain: Models created by nerve injury, such as chronic constriction injury (CCI) or spinal nerve ligation (SNL).

#### Protocol:

- Animals are habituated to the testing environment.
- Baseline pain responses are measured.
- Suzetrigine or a vehicle control is administered (e.g., orally).
- Pain responses are measured at various time points after drug administration.
- The analgesic effect is determined by comparing the pain responses of the drug-treated group to the vehicle-treated group.

# **Clinical Development**

Suzetrigine has undergone a robust clinical development program, demonstrating efficacy and a favorable safety profile in both acute and neuropathic pain settings.

## **Acute Pain Trials**



Phase 2 and Phase 3 trials have been conducted in patients with moderate-to-severe acute pain following abdominoplasty and bunionectomy surgeries.[3][4][11][12]

- Study Design: Randomized, double-blind, placebo-controlled trials.[4] Some trials also included an active comparator arm (e.g., hydrocodone/acetaminophen).[3]
- Primary Endpoint: The time-weighted sum of the pain intensity difference over 48 hours (SPID48), measured on an 11-point numeric pain rating scale (NPRS).[8]
- Key Findings: Suzetrigine demonstrated a statistically significant reduction in pain compared to placebo.[3][4] While it showed comparable efficacy to the opioid comparator in some measures, it did not meet all secondary endpoints for superiority over the active comparator.
   [8]
- Safety: Suzetrigine was generally well-tolerated, with the most common adverse events being mild to moderate and including headache, nausea, and constipation.[3][4]

## **Neuropathic Pain Trials**

A Phase 2 study has been completed in patients with painful diabetic peripheral neuropathy (DPN).

- Study Design: Randomized, double-blind, placebo-controlled, dose-ranging study.
- Primary Endpoint: Change from baseline in the weekly average of daily pain intensity on the NPRS at week 12.
- Key Findings: All doses of suzetrigine resulted in a statistically significant and clinically meaningful reduction in pain compared to placebo.
- Safety: The safety profile was favorable, with most adverse events being mild to moderate. A decrease in creatinine clearance was noted in a Phase II trial with high-dose suzetrigine over 12 weeks, indicating a need for monitoring in long-term use.[3]

# Conclusion

Suzetrigine (VX-548) is a pioneering, selective NaV1.8 inhibitor that has emerged from a dedicated, long-term research program. Its novel, peripheral mechanism of action, high



selectivity, and demonstrated efficacy in clinical trials position it as a promising non-opioid alternative for the treatment of moderate-to-severe pain. The comprehensive preclinical and clinical data gathered to date support its potential to become the first in a new class of analgesics, addressing a significant unmet medical need.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. drughunter.com [drughunter.com]
- 2. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. VX-548 in the treatment of acute pain PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vertex Announces Positive Results From the VX-548 Phase 3 Program for the Treatment of Moderate-to-Severe Acute Pain | Vertex Pharmaceuticals Newsroom [news.vrtx.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception [frontiersin.org]
- 7. Suzetrigine Wikipedia [en.wikipedia.org]
- 8. ajmc.com [ajmc.com]
- 9. What are Nav1.8 modulators and how do they work? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Selective Inhibition of NaV1.8 with VX-548 for Acute Pain PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [discovery and history of "Sodium Channel inhibitor 2"].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3029413#discovery-and-history-of-sodium-channel-inhibitor-2]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com